molecular formula C11H21N B14512812 (1R,9aR)-1-Ethyloctahydro-2H-quinolizine CAS No. 62581-28-6

(1R,9aR)-1-Ethyloctahydro-2H-quinolizine

Cat. No.: B14512812
CAS No.: 62581-28-6
M. Wt: 167.29 g/mol
InChI Key: CZDLEULQEORRLH-GHMZBOCLSA-N
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Description

(1R,9aR)-1-Ethyloctahydro-2H-quinolizine is a bicyclic amine belonging to the quinolizidine alkaloid family. Its structure comprises a decahydroquinolizine core with an ethyl substituent at the 1-position and a stereospecific (R,R) configuration. These compounds share a common octahydro-2H-quinolizine scaffold but differ in substituents and stereochemistry, leading to variations in physicochemical properties, biological activity, and applications .

Properties

CAS No.

62581-28-6

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(1R,9aR)-1-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C11H21N/c1-2-10-6-5-9-12-8-4-3-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1

InChI Key

CZDLEULQEORRLH-GHMZBOCLSA-N

Isomeric SMILES

CC[C@@H]1CCCN2[C@@H]1CCCC2

Canonical SMILES

CCC1CCCN2C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. One common method is the catalytic hydrogenation of quinolizine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinolizine ring, resulting in the formation of the octahydro structure.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled hydrogenation of quinolizine derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(1R,9aR)-1-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The ethyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.

    Substitution: Alkylation or arylation reactions using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinolizine derivatives with ketone or aldehyde functional groups.

    Reduction: Formation of fully saturated quinolizine derivatives.

    Substitution: Formation of N-alkyl or N-aryl quinolizine derivatives.

Scientific Research Applications

(1R,9aR)-1-Ethyloctahydro-2H-quinolizine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinolizine derivatives and other nitrogen-containing heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

Compound Name Substituent Functional Group Molecular Formula Molecular Weight CAS Number References
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine* -C₂H₅ (ethyl) Amine C₁₁H₂₁N 167.29 N/A Inferred
(-)-Lupinine -CH₂OH (hydroxymethyl) Alcohol C₁₀H₁₉NO 169.26 486-70-4
(±)-Epilupinine -CH₂OH (hydroxymethyl) Alcohol (stereoisomer) C₁₀H₁₉NO 169.26 N/A
(1R,9aR)-Quinolizine-1-carboxylic acid -COOH (carboxylic acid) Carboxylate C₁₀H₁₇NO₂ 183.25 N/A
Porantherine Methyl, fused ring Complex bicyclic amine C₁₃H₂₀N₂ 204.31 33529-61-2

*Hypothetical structure inferred from naming conventions and analogs.

Key Observations :

  • Stereochemistry : Lupinine and epilupinine differ in stereochemistry at the 9a position, affecting their biological activity and interaction with chiral targets .
Derivatives and Modifications:
  • Triazolylmethyl Derivatives : Lupinine analogs modified with triazole groups (e.g., compound 5b, 5c) exhibit antimicrobial activity against Staphylococcus aureus and Bacillus subtilis .

Comparison to Target Compound: The ethyl substituent in this compound may simplify synthesis compared to hydroxylated analogs, as it avoids the need for reduction or protection steps .

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